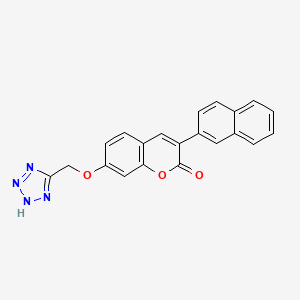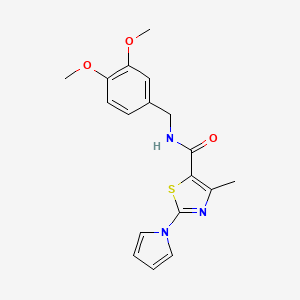![molecular formula C29H29N3O4 B11151302 [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B11151302.png)
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(4-methoxyphenyl)piperazino]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- These types of compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties .
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(4-methoxyphenyl)piperazino]methanone: is a complex organic compound with a fascinating structure. Let’s break it down:
Preparation Methods
- The synthetic route involves a two-step procedure:
Povarov Cycloaddition Reaction: Starting from commercially available p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, a Povarov cycloaddition reaction occurs. This reaction forms an intermediate.
N-Furoylation Process: The intermediate undergoes N-furoylation to yield the final compound.
- The reaction conditions may include the use of specific catalysts (such as BF3·OEt2), microwave irradiation, and green oxidative systems (e.g., I2-DMSO) .
Chemical Reactions Analysis
Oxidation and Aromatization: The oxidative dehydrogenation aromatization step converts the intermediate into the final quinoline derivative.
Common Reagents: BF3·OEt2, I2, DMSO, and other solvents.
Major Products: The target compound itself, which exhibits increased lipophilicity and permeability.
Scientific Research Applications
Medicine: These derivatives are relevant therapeutic agents. They may serve as NF-κB inhibitors (useful in anticancer drug research), retinoid nuclear modulators (for metabolic and immunological diseases), and anti-inflammatory agents.
Industry: Quinoline-based compounds find applications in functional materials, such as dyes for solar cells.
Mechanism of Action
- The exact mechanism of action for this specific compound would require further research. its biological effects likely involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
- Similar compounds include other diarylquinolines, which share the quinoline core but differ in substituents. Each compound may exhibit distinct biological activities.
- For a comprehensive comparison, further investigation into related compounds is necessary.
Properties
Molecular Formula |
C29H29N3O4 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C29H29N3O4/c1-34-22-11-9-21(10-12-22)31-14-16-32(17-15-31)29(33)24-19-26(30-25-7-5-4-6-23(24)25)20-8-13-27(35-2)28(18-20)36-3/h4-13,18-19H,14-17H2,1-3H3 |
InChI Key |
WHPFGBZDWQBTQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B11151228.png)
![N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11151229.png)
![2-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11151242.png)
![3-[(pentamethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11151243.png)
![3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11151247.png)
![4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B11151255.png)

![3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11151276.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]butanamide](/img/structure/B11151285.png)
![1-(4-acetylpiperazin-1-yl)-2-[5-(benzyloxy)-1H-indol-1-yl]ethanone](/img/structure/B11151286.png)
![[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11151292.png)
![2-(4-methyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11151299.png)

![methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11151310.png)
